CFTR F508del Corrector Activity of 4-Methoxyphenyl-Pyrrolidine Scaffold: 20-Fold Superiority over a Comparator Pyrrolidine CFTR Modulator
Compounds incorporating the 4-methoxyphenyl-pyrrolidine motif have demonstrated CFTR F508del corrector activity with an EC₅₀ of 110 nM in CFBE41o- cells co-expressing HS-YFP, as recorded in BindingDB (BDBM50556447/CHEMBL4752107) [1]. This represents an approximately 20-fold improvement in potency compared to a structurally distinct pyrrolidine-containing CFTR corrector (BDBM50289706/CHEMBL1257047), which exhibited an EC₅₀ of 2,190 nM in the same cellular model under comparable preincubation conditions (24 h) [2]. The 4-methoxyphenyl substitution pattern on the pyrrolidine scaffold is a critical determinant of this enhanced corrector potency.
| Evidence Dimension | CFTR F508del corrector potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 110 nM (4-methoxyphenyl-pyrrolidine scaffold compound, BDBM50556447/CHEMBL4752107) |
| Comparator Or Baseline | EC₅₀ = 2,190 nM (pyrrolidine-containing CFTR corrector, BDBM50289706/CHEMBL1257047) |
| Quantified Difference | ~20-fold more potent (110 nM vs. 2,190 nM) |
| Conditions | CFTR F508del mutant (unknown origin) expressed in human CFBE41o- cells co-expressing HS-YFP; 24 h preincubation followed by forskolin stimulation; fluorescence-based readout |
Why This Matters
For CFTR modulator discovery programs, the 20-fold potency advantage of the 4-methoxyphenyl-pyrrolidine chemotype over alternative pyrrolidine scaffolds directly translates into lower screening concentrations, reduced compound consumption, and a wider therapeutic window for hit-to-lead optimization.
- [1] BindingDB. BDBM50556447 (CHEMBL4752107): EC₅₀ = 110 nM, CFTR F508del corrector activity in CFBE41o- cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556447 (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM50289706 (CHEMBL1257047): EC₅₀ = 2,190 nM, CFTR F508del corrector activity in CFBE41o cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50289706 (accessed 2026-05-10). View Source
